N-Desmethyl Trifluoperazine Dihydrochloride
Overview
Description
N-Desmethyl Trifluoperazine Dihydrochloride is a chemical compound with the molecular formula C20H22F3N3S·2HCl. It is a derivative of Trifluoperazine, which is a well-known antipsychotic medication. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine .
Scientific Research Applications
N-Desmethyl Trifluoperazine Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies investigating the biological activity and metabolism of phenothiazine derivatives.
Medicine: Utilized in pharmacological research to study the effects and mechanisms of antipsychotic drugs.
Industry: Applied in the development and testing of new pharmaceuticals and chemical products
Mechanism of Action
Mode of Action
N-Desmethyl Trifluoperazine Dihydrochloride acts as an antagonist at the Dopamine D2 receptor . It blocks the receptor, preventing dopamine from binding and exerting its effects . This action results in a decrease in dopaminergic neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the Dopamine D2 receptor. By blocking this receptor, the compound can alter dopamine signaling in the brain, which can lead to changes in mood, cognition, and motor function .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Desmethyl Trifluoperazine Dihydrochloride plays a significant role in biochemical reactions, particularly in the context of its parent compounds, Trifluoperazine and Fluphenazine. It interacts with several enzymes and proteins, including dopamine receptors (D1 and D2), calmodulin, and various adrenergic receptors. The nature of these interactions involves the inhibition of dopamine receptor activity, which is crucial for its antipsychotic effects. Additionally, it binds to calmodulin, a calcium-binding messenger protein, thereby influencing calcium signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, and wakefulness . Moreover, it impacts gene expression by altering the transcriptional activity of genes involved in neurotransmission and cellular stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, leading to a decrease in dopamine-mediated signaling . This inhibition is believed to depress the reticular activating system, affecting basal metabolism and other physiological functions. Additionally, it acts as a calmodulin inhibitor, disrupting calcium-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 4°C, with a melting point of 123-125°C . Over extended periods, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antipsychotic properties by inhibiting dopamine receptors and modulating neurotransmitter release . At higher doses, it can cause toxic or adverse effects, including extrapyramidal symptoms, drowsiness, and cardiovascular issues . These threshold effects are critical for determining the safe and effective dosage range for research purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its parent compounds. It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, it interacts with cofactors such as NADPH, which are essential for its enzymatic conversion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported by membrane-bound transporters and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits subcellular localization that affects its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments. The subcellular distribution of the compound is crucial for understanding its biochemical effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Trifluoperazine Dihydrochloride typically involves the demethylation of Trifluoperazine. This process can be achieved through various chemical reactions, including the use of reagents such as hydrobromic acid or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Trifluoperazine Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
Trifluoperazine: The parent compound, used as an antipsychotic medication.
Fluphenazine: Another phenothiazine derivative with similar pharmacological properties.
Chlorpromazine: A widely used antipsychotic with a similar mechanism of action.
Uniqueness
N-Desmethyl Trifluoperazine Dihydrochloride is unique due to its specific chemical structure and the presence of the desmethyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is particularly valuable in research settings for studying the metabolism and activity of phenothiazine derivatives .
Properties
IUPAC Name |
10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIMQGZBLRLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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